(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride

Catalog No.
S690531
CAS No.
898543-06-1
M.F
C14H18ClN3O4
M. Wt
327.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phe...

CAS Number

898543-06-1

Product Name

(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride

IUPAC Name

4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one;hydrochloride

Molecular Formula

C14H18ClN3O4

Molecular Weight

327.76 g/mol

InChI

InChI=1S/C14H17N3O4.ClH/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18;/h1-4,12H,5-9,15H2;1H/t12-;/m0./s1

InChI Key

ITMQDYQHNKXERQ-YDALLXLXSA-N

SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN.Cl

Synonyms

Des(5-chloro-2-carboxythienyl) Rivaroxaban Hydrochloride

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN.Cl

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CN.Cl

Description

The exact mass of the compound (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride is a complex organic compound characterized by its unique structural features, including a morpholine ring and an oxazolidinone moiety. This compound exhibits potential pharmacological properties, making it a subject of interest in medicinal chemistry.

Rivaroxaban acts as a selective inhibitor of Factor Xa, a serine protease enzyme in the blood coagulation cascade [, ]. By inhibiting Factor Xa, rivaroxaban prevents the formation of thrombin, a critical enzyme for clot formation [].

  • Rivaroxaban: Rivaroxaban is a prescription drug that helps prevent blood clots from forming in the veins and arteries. It is used to treat and prevent deep vein thrombosis (DVT) and pulmonary embolism (PE) in adults who have undergone surgery to replace a hip or knee joint. Additionally, it is used to reduce the risk of stroke and systemic embolism in patients with atrial fibrillation, a type of irregular heartbeat.

Synthesis of Rivaroxaban:

(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride serves as a key starting material in the multi-step synthesis of rivaroxaban. Its specific role involves the formation of the oxazolidinone ring, a crucial structural component of the final drug molecule.

Research on Rivaroxaban derivatives:

Researchers may utilize (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride to develop and synthesize analogues of rivaroxaban. These analogues can be further studied to understand the structure-activity relationship of the drug and potentially lead to the discovery of new compounds with improved properties, such as increased efficacy, better side effect profiles, or different durations of action.

Typical for amines and carbonyl groups. For instance, it can participate in nucleophilic substitution reactions due to the presence of the morpholine nitrogen. Additionally, the oxazolidinone structure can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids and amines.

Research indicates that compounds similar to (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of the oxazolidinone moiety is particularly noteworthy, as it has been associated with antibiotic activity against Gram-positive bacteria . Furthermore, structure-activity relationship studies suggest that modifications to the compound's structure can enhance its biological efficacy .

The synthesis of (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Oxazolidinone: The initial step often involves cyclization reactions to form the oxazolidinone ring from appropriate precursors.
  • Amine Introduction: The aminomethyl group can be introduced via reductive amination or similar methods involving aldehydes and amines.
  • Morpholine Ring Closure: The morpholine ring is formed through a nucleophilic attack on a suitable electrophile, often facilitated by a base.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new antibiotics or anticancer agents.
  • Research: It can be utilized in studies investigating structure-activity relationships and mechanisms of action for similar compounds.

Interaction studies have shown that this compound may bind effectively to specific biological targets, such as bacterial ribosomes, which is crucial for its antibiotic activity. Computational models have been employed to predict these interactions, enhancing understanding of its pharmacodynamics . Additionally, studies utilizing computer-aided drug design techniques have identified potential interactions with various enzymes involved in metabolic pathways .

Several compounds share structural similarities with (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride. These include:

Compound NameStructural FeaturesBiological Activity
LinezolidOxazolidinone coreAntibiotic
PhenylmorpholineMorpholine ringAnticancer
Benzimidazole derivativesN-containing heterocyclesAntimicrobial

Uniqueness

What sets (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride apart is its dual functionality as both an antibiotic and a potential anticancer agent due to its unique structural components that facilitate diverse biological interactions. Its specific configuration also contributes to its selectivity for certain biological targets, which may not be present in structurally similar compounds.

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 4 of 5 companies with hazard statement code(s):;
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (75%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

898543-06-1

Dates

Modify: 2023-08-15

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